4-({2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid
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Overview
Description
4-[(2,6-Diiodo-4-{[(5E)-1-Methyl-2,4,6-Trioxo-1,3-Diazinan-5-Ylidene]Methyl}Phenoxy)Methyl]Benzoic Acid is a complex organic compound with significant potential in various scientific fields. It is characterized by its molecular formula C20H14I2N2O6 and a molecular weight of 632.14 g/mol . This compound is notable for its unique structure, which includes multiple iodine atoms and a diazinane ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 4-[(2,6-Diiodo-4-{[(5E)-1-Methyl-2,4,6-Trioxo-1,3-Diazinan-5-Ylidene]Methyl}Phenoxy)Methyl]Benzoic Acid typically involves a multi-step process. One efficient method is the one-pot tandem oxidation of phenols substituted with electron-withdrawing groups at the para position using diacetoxyiodobenzene . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
4-[(2,6-Diiodo-4-{[(5E)-1-Methyl-2,4,6-Trioxo-1,3-Diazinan-5-Ylidene]Methyl}Phenoxy)Methyl]Benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The iodine atoms in the compound make it suitable for substitution reactions, where iodine can be replaced with other functional groups. Common reagents used in these reactions include diacetoxyiodobenzene for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2,6-Diiodo-4-{[(5E)-1-Methyl-2,4,6-Trioxo-1,3-Diazinan-5-Ylidene]Methyl}Phenoxy)Methyl]Benzoic Acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2,6-Diiodo-4-{[(5E)-1-Methyl-2,4,6-Trioxo-1,3-Diazinan-5-Ylidene]Methyl}Phenoxy)Methyl]Benzoic Acid involves its interaction with molecular targets through its iodine atoms and diazinane ring. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-[(2,6-Diiodo-4-{[(5E)-1-Methyl-2,4,6-Trioxo-1,3-Diazinan-5-Ylidene]Methyl}Phenoxy)Methyl]Benzoic Acid include other diiodo-substituted phenoxybenzoic acids and diazinane derivatives. These compounds share structural similarities but differ in their specific functional groups and substitution patterns. The uniqueness of 4-[(2,6-Diiodo-4-{[(5E)-1-Methyl-2,4,6-Trioxo-1,3-Diazinan-5-Ylidene]Methyl}Phenoxy)Methyl]Benzoic Acid lies in its combination of iodine atoms and the diazinane ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H14I2N2O6 |
---|---|
Molecular Weight |
632.1 g/mol |
IUPAC Name |
4-[[2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C20H14I2N2O6/c1-24-18(26)13(17(25)23-20(24)29)6-11-7-14(21)16(15(22)8-11)30-9-10-2-4-12(5-3-10)19(27)28/h2-8H,9H2,1H3,(H,27,28)(H,23,25,29)/b13-6+ |
InChI Key |
AAYQFHUZUOJSSC-AWNIVKPZSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)OCC3=CC=C(C=C3)C(=O)O)I)/C(=O)NC1=O |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC3=CC=C(C=C3)C(=O)O)I)C(=O)NC1=O |
Origin of Product |
United States |
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